(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
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Overview
Description
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole is a complex organic compound characterized by its unique structure, which includes two benzoxaphosphole rings and tert-butyl groups
Mechanism of Action
Target of Action
It is described as a p-chiral biphosphorus ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound likely interacts with certain metal ions in biological systems.
Mode of Action
The compound is used in a variety of asymmetric transition metal-catalyzed transformations . These transformations include hydrogenations, propargylations, reductions, and hydroformylations . This suggests that the compound may bind to transition metal ions and facilitate these reactions by providing a suitable environment for the reaction to occur.
Biochemical Pathways
Given its role in catalyzing reactions such as hydrogenations, propargylations, reductions, and hydroformylations , it can be inferred that it may be involved in various biochemical pathways where these reactions are critical.
Action Environment
The compound is described as air sensitive and it is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature.
Biochemical Analysis
Biochemical Properties
The compound (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a P-chiral biphosphorus ligand used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations
Molecular Mechanism
It is known to participate in asymmetric transition metal-catalyzed transformations , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxaphosphole ring through a cyclization reaction. This is followed by the introduction of tert-butyl groups via alkylation reactions. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphole
- (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole derivatives
Uniqueness
The uniqueness of this compound lies in its dual benzoxaphosphole rings and the presence of tert-butyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-DOOQXGAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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